7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine
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Overview
Description
7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine: is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including 7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine, typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of thiazolo[3,2-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using automated reactors. The process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene; catalysts like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine
- 7-Hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine
- 7-Methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine
Uniqueness
7-Isobutyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is unique due to its isobutyl substituent, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to other thiazolo[3,2-a]pyrimidine derivatives .
Properties
CAS No. |
81538-82-1 |
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Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
7-(2-methylpropyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)5-8-6-9(13)12-3-4-14-10(12)11-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
FROAQNNIQUPRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(=O)N2CCSC2=N1 |
Origin of Product |
United States |
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